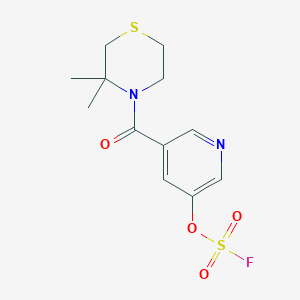
4-(5-Fluorosulfonyloxypyridine-3-carbonyl)-3,3-dimethylthiomorpholine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(5-Fluorosulfonyloxypyridine-3-carbonyl)-3,3-dimethylthiomorpholine, also known as FST, is a chemical compound that has been extensively studied for its potential applications in scientific research. FST is a sulfonamide derivative that has been shown to have a wide range of biochemical and physiological effects, making it a valuable tool for studying various biological processes.
作用機序
4-(5-Fluorosulfonyloxypyridine-3-carbonyl)-3,3-dimethylthiomorpholine's mechanism of action is not fully understood, but it is believed to involve the inhibition of carbonic anhydrase IX, as mentioned above. Additionally, 4-(5-Fluorosulfonyloxypyridine-3-carbonyl)-3,3-dimethylthiomorpholine has been shown to have anti-inflammatory and antioxidant properties, which may contribute to its overall effects.
Biochemical and Physiological Effects:
4-(5-Fluorosulfonyloxypyridine-3-carbonyl)-3,3-dimethylthiomorpholine has been shown to have a wide range of biochemical and physiological effects, including inhibition of carbonic anhydrase IX, anti-inflammatory effects, and antioxidant effects. Additionally, 4-(5-Fluorosulfonyloxypyridine-3-carbonyl)-3,3-dimethylthiomorpholine has been shown to have neuroprotective effects and may be useful in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.
実験室実験の利点と制限
One major advantage of 4-(5-Fluorosulfonyloxypyridine-3-carbonyl)-3,3-dimethylthiomorpholine is its versatility and wide range of potential applications in scientific research. However, one limitation of 4-(5-Fluorosulfonyloxypyridine-3-carbonyl)-3,3-dimethylthiomorpholine is its relatively high cost, which may limit its use in some experiments.
将来の方向性
There are numerous potential future directions for research involving 4-(5-Fluorosulfonyloxypyridine-3-carbonyl)-3,3-dimethylthiomorpholine. For example, 4-(5-Fluorosulfonyloxypyridine-3-carbonyl)-3,3-dimethylthiomorpholine could be further studied for its potential applications in treating neurodegenerative diseases. Additionally, 4-(5-Fluorosulfonyloxypyridine-3-carbonyl)-3,3-dimethylthiomorpholine could be used in combination with other drugs or therapies to enhance their effectiveness. Finally, the mechanism of action of 4-(5-Fluorosulfonyloxypyridine-3-carbonyl)-3,3-dimethylthiomorpholine could be further elucidated to better understand its overall effects.
In conclusion, 4-(5-Fluorosulfonyloxypyridine-3-carbonyl)-3,3-dimethylthiomorpholine is a valuable tool for scientific research with a wide range of potential applications. Its inhibition of carbonic anhydrase IX, anti-inflammatory and antioxidant effects, and neuroprotective properties make it a promising compound for further study. Future research could focus on exploring its potential applications in treating neurodegenerative diseases and elucidating its mechanism of action.
合成法
4-(5-Fluorosulfonyloxypyridine-3-carbonyl)-3,3-dimethylthiomorpholine can be synthesized using a variety of methods, including the reaction of 5-fluoropyridine-3-carboxylic acid with thiomorpholine and sulfonyl chloride. The resulting compound can then be purified using various techniques, such as column chromatography or recrystallization.
科学的研究の応用
4-(5-Fluorosulfonyloxypyridine-3-carbonyl)-3,3-dimethylthiomorpholine has been used in numerous scientific studies to investigate its potential applications in various fields. For example, 4-(5-Fluorosulfonyloxypyridine-3-carbonyl)-3,3-dimethylthiomorpholine has been shown to inhibit the activity of a specific enzyme called carbonic anhydrase IX, which is overexpressed in several types of cancer cells. This inhibition can lead to decreased tumor growth and increased sensitivity to chemotherapy.
特性
IUPAC Name |
4-(5-fluorosulfonyloxypyridine-3-carbonyl)-3,3-dimethylthiomorpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15FN2O4S2/c1-12(2)8-20-4-3-15(12)11(16)9-5-10(7-14-6-9)19-21(13,17)18/h5-7H,3-4,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BANMLSFCNKOJNR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CSCCN1C(=O)C2=CC(=CN=C2)OS(=O)(=O)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15FN2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(5-Fluorosulfonyloxypyridine-3-carbonyl)-3,3-dimethylthiomorpholine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


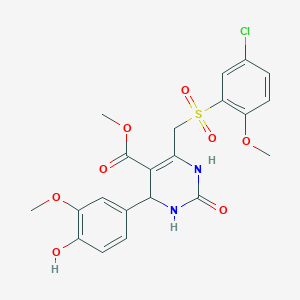
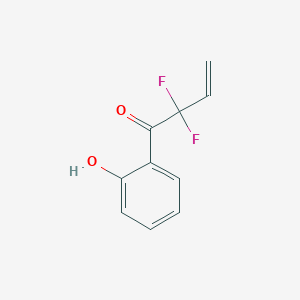
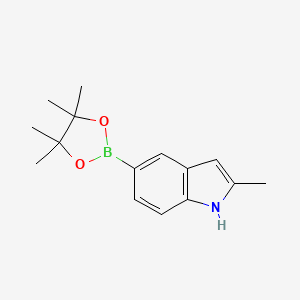



![3-[(E)-(2-fluorophenyl)methylidene]-4-chromanol](/img/structure/B2881774.png)
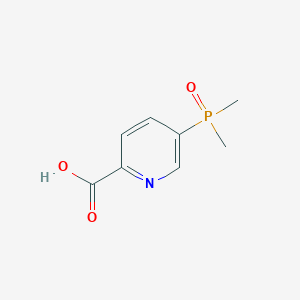
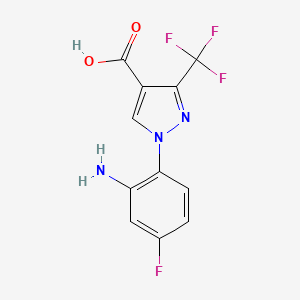
![N'-(4,5-dimethylbenzo[d]thiazol-2-yl)-4-((2-ethylpiperidin-1-yl)sulfonyl)benzohydrazide](/img/structure/B2881780.png)
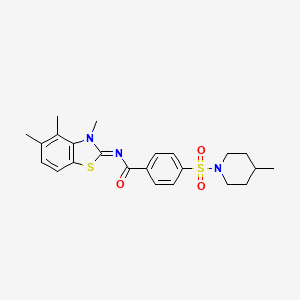
![8-chloro-3-(4-ethoxyphenyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one](/img/structure/B2881787.png)
